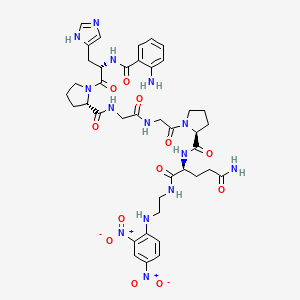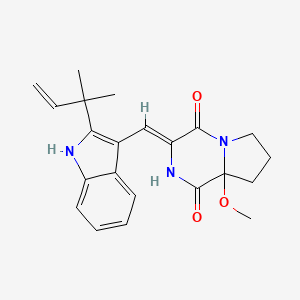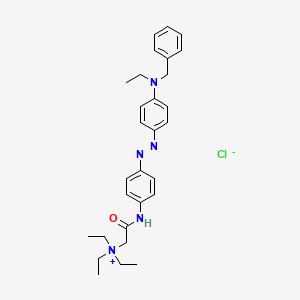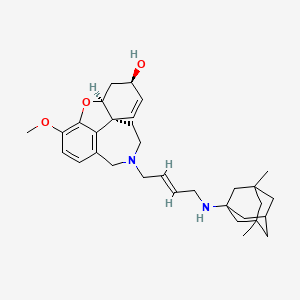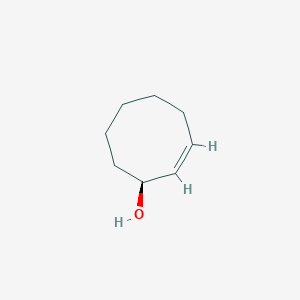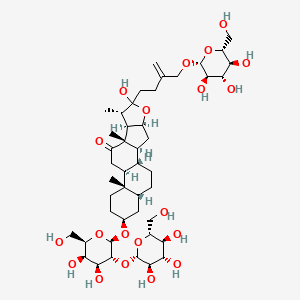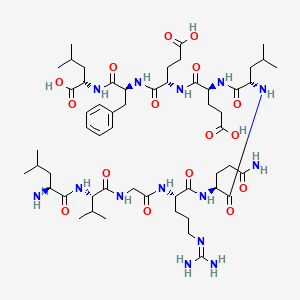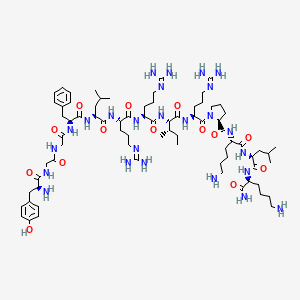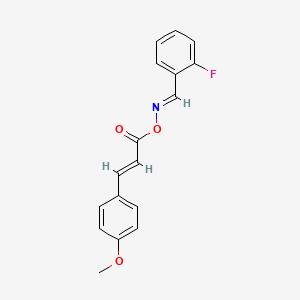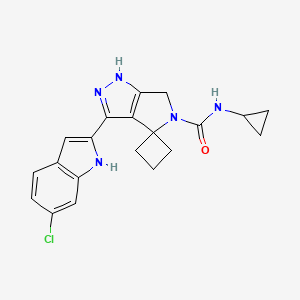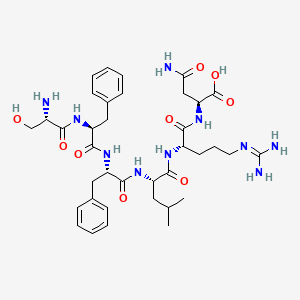
PAR-1 (1-6) (mouse, rat)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAR-1 (1-6) (mouse, rat) is a hexapeptide that corresponds to amino acid residues 1-6 of the amino terminal tethered ligand sequence of mouse and rat proteinase-activated receptor 1 (PAR1). This compound is a high-affinity thrombin receptor that induces platelet activation and deposition into thrombi as well as smooth muscle mitogenesis .
准备方法
Synthetic Routes and Reaction Conditions: PAR-1 (1-6) (mouse, rat) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of PAR-1 (1-6) (mouse, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
化学反应分析
Types of Reactions: PAR-1 (1-6) (mouse, rat) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The synthesis of PAR-1 (1-6) (mouse, rat) involves reagents such as DIC, HOBt, and N,N-dimethylformamide (DMF) as the solvent. The reaction conditions include maintaining the reaction mixture at room temperature and using a solid resin as the support for the growing peptide chain .
Major Products Formed: The major product formed from the synthesis of PAR-1 (1-6) (mouse, rat) is the hexapeptide itself, with the sequence Ser-Phe-Phe-Leu-Arg-Asn. The final product is typically obtained as a trifluoroacetate salt to enhance its stability and solubility .
科学研究应用
PAR-1 (1-6) (mouse, rat) has several scientific research applications, particularly in the fields of cardiovascular research, immunology, and neuroscience. It acts as an agonist of PAR1 in smooth muscle cells, increasing mitogenesis and the expression of the insulin-like growth factor 1 receptor (IGF-1R). This effect is inhibited by thrombin inhibitors and protein tyrosine kinase inhibitors . Additionally, PAR-1 (1-6) (mouse, rat) increases histamine and β-hexosaminidase release from rat peritoneal mast cells and mimics the effect of thrombin in astrocytes .
作用机制
PAR-1 (1-6) (mouse, rat) exerts its effects by acting as an agonist of PAR1, a G protein-coupled receptor. Upon binding to PAR1, it induces a conformational change that activates intracellular signaling pathways, leading to various cellular responses. The activation of PAR1 by PAR-1 (1-6) (mouse, rat) involves the recruitment of G proteins and the subsequent activation of downstream effectors such as phospholipase C and protein kinase C .
相似化合物的比较
PAR-1 (1-6) (mouse, rat) is similar to other peptide agonists of protease-activated receptors, such as PAR2 (1-6) (mouse, rat). PAR-1 (1-6) (mouse, rat) is unique in its ability to specifically activate PAR1, leading to distinct cellular responses. Other similar compounds include thrombin receptor activating peptides (TRAPs) and synthetic peptides that mimic the tethered ligand sequences of other PARs .
Conclusion
PAR-1 (1-6) (mouse, rat) is a valuable compound in scientific research due to its specific activation of PAR1 and its various applications in cardiovascular, immunological, and neurological studies. Its synthesis through SPPS and its unique mechanism of action make it a significant tool for understanding the role of PAR1 in different physiological and pathological processes.
属性
分子式 |
C37H54N10O9 |
|---|---|
分子量 |
782.9 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H54N10O9/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
YFLNMDICXALSPE-AQRCPPRCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


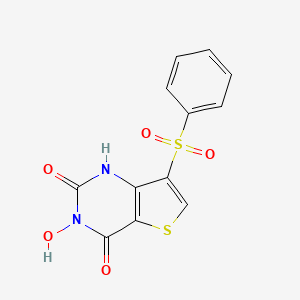
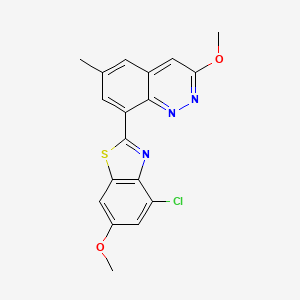
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
